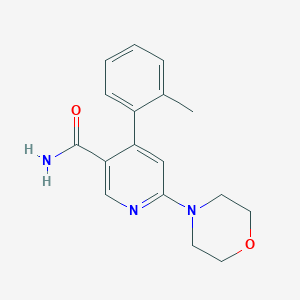
6-Morpholino-4-(o-tolyl)nicotinamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .
科学的研究の応用
6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 4-(2-Methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide
- 4-(2-Methylphenyl)-6-(4-morpholinyl)pyridine-3-carboxamide
Uniqueness
6-Morpholino-4-(o-tolyl)nicotinamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
342417-06-5 |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC名 |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21) |
InChIキー |
OYLKTBMWEREQKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














